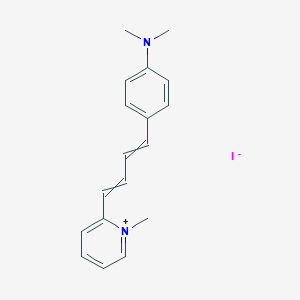
2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-methylpyridinium iodide is an organic compound known for its significant nonlinear optical properties
Preparation Methods
The synthesis of 2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-methylpyridinium iodide typically involves a Knoevenagel condensation reaction. This reaction is carried out by refluxing the reactants in methanol, resulting in the formation of a chunky single crystal of the compound . The process involves the condensation of 4-(dimethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base, such as sodium hydroxide, under reflux conditions .
Chemical Reactions Analysis
2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-methylpyridinium iodide has several scientific research applications:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe for detecting various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-methylpyridinium iodide involves its interaction with molecular targets through its nonlinear optical properties. The compound’s high third-order nonlinear susceptibility allows it to modulate light at high intensities, making it effective in photonic applications. The presence of the dimethylamino group enhances its electron-donating ability, which is crucial for its optical properties .
Comparison with Similar Compounds
Similar compounds to 2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-methylpyridinium iodide include:
4-(Dimethylamino)phenyl-vinylquinoxalines: These compounds also exhibit significant nonlinear optical properties and are used in similar applications.
4-(Dimethylamino)phenyl-vinylbenzene: This compound is used in the synthesis of nonlinear optical materials through Heck reactions.
The uniqueness of this compound lies in its high third-order nonlinear susceptibility and its ability to form stable crystals, making it highly suitable for advanced photonic and optoelectronic applications .
Properties
Molecular Formula |
C18H21IN2 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(1-methylpyridin-1-ium-2-yl)buta-1,3-dienyl]aniline;iodide |
InChI |
InChI=1S/C18H21N2.HI/c1-19(2)17-13-11-16(12-14-17)8-4-5-9-18-10-6-7-15-20(18)3;/h4-15H,1-3H3;1H/q+1;/p-1 |
InChI Key |
ANUHDHVUOVBKMV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC=CC2=CC=C(C=C2)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


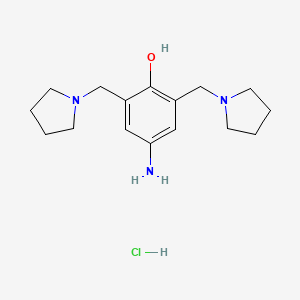
![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)

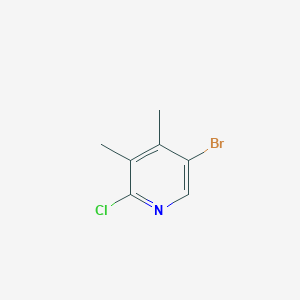
![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
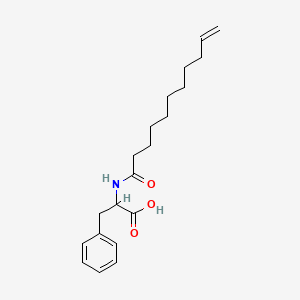
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12511826.png)
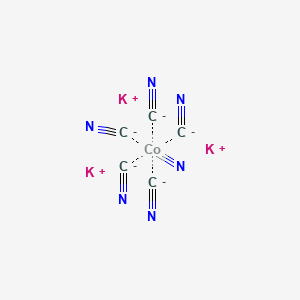
![{1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate](/img/structure/B12511833.png)
![(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12511837.png)
![(R)-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](naphthalen-1-yl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511849.png)
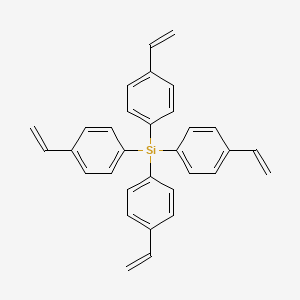
![2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate](/img/structure/B12511869.png)
![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)-1-imidazolyl]methyl]benzoic acid](/img/structure/B12511870.png)
